molecular formula C7H9N3O B1343250 5-(Aminomethyl)nicotinamide CAS No. 473924-60-6

5-(Aminomethyl)nicotinamide

Cat. No.: B1343250
CAS No.: 473924-60-6
M. Wt: 151.17 g/mol
InChI Key: VNSNZGFTBTXVGD-UHFFFAOYSA-N
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Description

5-(Aminomethyl)nicotinamide is an organic compound that belongs to the class of nicotinamides It is characterized by the presence of an aminomethyl group attached to the fifth position of the nicotinamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)nicotinamide typically involves the reaction of nicotinamide with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the selective formation of the aminomethyl group at the desired position on the nicotinamide ring. The reaction can be represented as follows: [ \text{Nicotinamide} + \text{Formaldehyde} + \text{Ammonia} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as catalytic hydrogenation or enzymatic synthesis. These methods offer higher yields and better control over the reaction conditions, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 5-(Aminomethyl)nicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The aminomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

5-(Aminomethyl)nicotinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in cellular metabolism and signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a neuroprotective agent.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)nicotinamide involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in cellular metabolism. The compound may also influence signaling pathways related to cell growth and differentiation.

Comparison with Similar Compounds

    Nicotinamide: A closely related compound with similar biological activities.

    Nicotinic Acid: Another related compound with distinct pharmacological properties.

    Nicotinamide Mononucleotide: A derivative with potential anti-aging effects.

Uniqueness: 5-(Aminomethyl)nicotinamide is unique due to the presence of the aminomethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(aminomethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-2-5-1-6(7(9)11)4-10-3-5/h1,3-4H,2,8H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSNZGFTBTXVGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1C(=O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620631
Record name 5-(Aminomethyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473924-60-6
Record name 5-(Aminomethyl)-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=473924-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Aminomethyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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